N-(3,4-dimethoxyphenethyl)-4-((6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
Description
This compound is a quinazolinone derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8(7H)-one core substituted with a 3-fluorobenzylthio group at position 6 and a 3,4-dimethoxyphenethyl-benzamide moiety at position 2. Its structure integrates multiple pharmacophoric elements:
- Quinazolinone core: Known for diverse biological activities, including kinase inhibition and anticancer properties.
- 3-Fluorobenzylthio group: Enhances lipophilicity and may influence target binding via halogen interactions.
- 3,4-Dimethoxyphenethyl: Aromatic methoxy groups improve solubility and modulate electronic effects.
- Benzamide linker: Provides structural rigidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30FN3O6S/c1-41-28-11-8-21(15-29(28)42-2)12-13-36-32(39)24-9-6-22(7-10-24)18-38-33(40)26-16-30-31(44-20-43-30)17-27(26)37-34(38)45-19-23-4-3-5-25(35)14-23/h3-11,14-17H,12-13,18-20H2,1-2H3,(H,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWZEOQBTHUNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC(=CC=C6)F)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-4-((6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide (CAS No. 688062-18-2) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 627.7 g/mol. The compound features a quinazoline core linked to a dimethoxyphenethyl group and a fluorobenzyl thioether moiety, suggesting potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 627.7 g/mol |
| CAS Number | 688062-18-2 |
Antioxidant Properties
Research indicates that compounds containing the quinazoline structure often exhibit antioxidant activity. The presence of the 8-oxo-[1,3]dioxolo moiety may enhance this effect by scavenging free radicals and reducing oxidative stress in cells. Such properties are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies have demonstrated that analogs can modulate signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .
Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
In Vitro Studies
In vitro studies evaluating the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7) have reported significant reductions in cell viability at micromolar concentrations. The compound was found to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth. Results indicated a marked decrease in tumor size compared to control groups when administered at appropriate dosages .
Comparison with Similar Compounds
Structural-Activity Relationship (SAR) and QSAR Considerations
- Tanimoto Coefficient Analysis: notes that structural similarity (Tanimoto > 0.85) yields only a 20% chance of similar gene expression, suggesting the target compound’s unique substituents (e.g., dioxolo ring) may lead to divergent bioactivity despite quinazolinone similarity .
- QSAR Descriptors : Key descriptors for the target compound likely include logP (influenced by 3-fluorobenzylthio), polar surface area (from benzamide and dioxolo), and H-bond acceptors (methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
